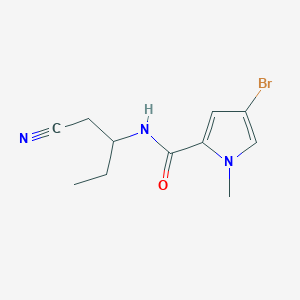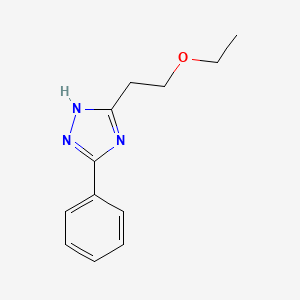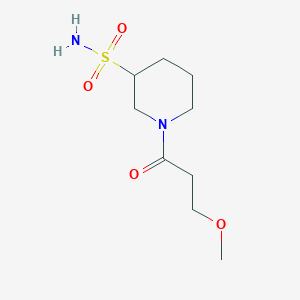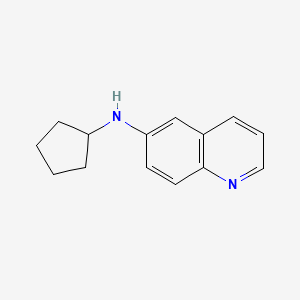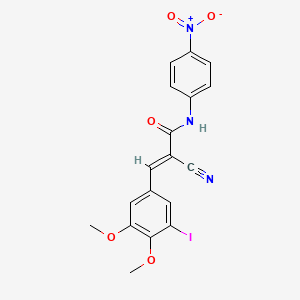![molecular formula C9H6ClN5 B7555899 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile exerts its anti-cancer effects by inhibiting the activity of a protein called CDK7, which is involved in the regulation of gene transcription. CDK7 is a key component of the transcriptional machinery that controls the expression of genes involved in cell cycle progression and DNA damage response. By inhibiting CDK7, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile disrupts the transcriptional machinery and prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and physiological effects:
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the phosphorylation of RNA polymerase II, a key enzyme involved in transcription, and decreases the expression of genes involved in cell cycle progression and DNA damage response. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a highly specific inhibitor of CDK7, which makes it a valuable tool for studying the role of CDK7 in cancer biology. However, its potency and selectivity may vary depending on the cell line and experimental conditions used. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a small molecule inhibitor, which may limit its use in certain experimental settings, such as in vivo studies.
未来方向
There are several future directions for the development and application of 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective CDK7 inhibitors that can be used in vivo. Additionally, the combination of 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile with other cancer treatments, such as immunotherapy, may enhance its therapeutic efficacy. Finally, the identification of biomarkers that can predict the response to 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile may help to personalize cancer treatment and improve patient outcomes.
Conclusion:
In conclusion, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a small molecule inhibitor that has shown promising anti-cancer effects in preclinical studies. Its mechanism of action involves the inhibition of CDK7, which is involved in the regulation of gene transcription. 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has several advantages and limitations for lab experiments, and there are several future directions for its development and application in cancer treatment.
合成方法
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile can be synthesized using a multistep process that involves the reaction of 2-chloro-3-pyridinemethanol with sodium azide, followed by the reaction with ethyl cyanoacetate and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
1-[(2-chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-9-7(2-1-3-12-9)5-15-6-13-8(4-11)14-15/h1-3,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPJFRWDFSFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

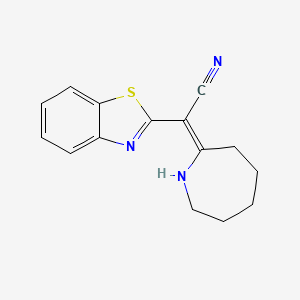
![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
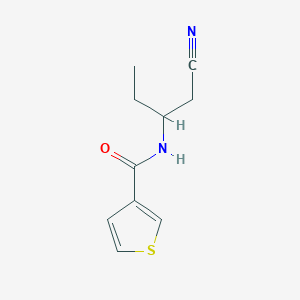
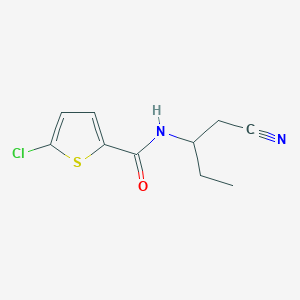
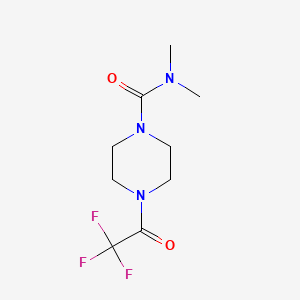
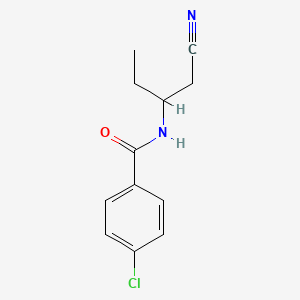
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
